2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile
Overview
Description
2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities. It is a derivative of cyclohexa-2,5-diene-1,4-dione and 4-iminocyclohexa-2,5-dien-1-one, which have shown antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile can be achieved through several methods. One common method involves the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. This reaction involves the oxidation of sulfur(II) to sulfur(IV) with the quinone oxime, which is then reduced to quinone imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bis-sulfonamides, while reduction can yield quinone imines .
Scientific Research Applications
2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile has several scientific research applications:
Antimicrobial Activity: The compound has shown effectiveness against bacterial and fungal cultures, including Candida albicans.
Kinase Inhibition: It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes.
Toxicity Studies: Studies have demonstrated that the compound is safe for human erythrocytes and does not exhibit significant toxicity towards Caco-2 cancer cells or Zebrafish embryos.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile involves its interaction with molecular targets such as protein kinase CK2. By inhibiting this kinase, the compound can interfere with various cellular processes, leading to its antimicrobial and potential anticancer effects . Additionally, the compound’s ability to inhibit hyphal production and cellular aggregation in Candida albicans contributes to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arenesulfinamides: These compounds share a similar quinoid structure and exhibit biological activities such as antifungal and antibacterial effects.
3,4-Dichloro-N’-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide: This compound has shown excellent anti-nematode activity and shares structural similarities with 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile.
Uniqueness
This compound is unique due to its specific combination of a quinoid fragment and a phenylacetonitrile group
Properties
IUPAC Name |
2-(4-hydroxyiminocyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16-17)9-7-12/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQPEKHLBZNDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=NO)C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323912 | |
Record name | STK664680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888-39-1 | |
Record name | NSC405159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK664680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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